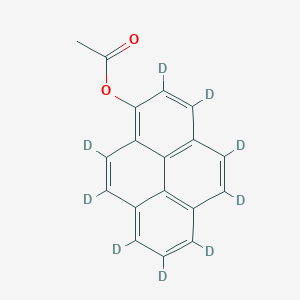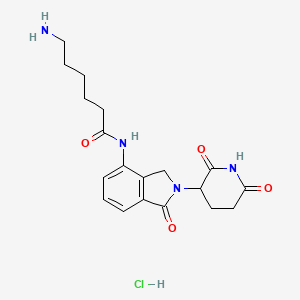
Lenalidomide-CO-C5-amine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide-CO-C5-amine HCl is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a chemical analog of thalidomide and has been widely used in the treatment of multiple myeloma and myelodysplastic syndromes. The compound this compound is designed to enhance the therapeutic properties of lenalidomide while minimizing its side effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-CO-C5-amine HCl typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro precursor. This precursor is then reduced using iron powder and ammonium chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scalability and environmental safety. The process involves the use of chlorine-free solvents and efficient reduction methods to minimize hazardous by-products .
Análisis De Reacciones Químicas
Types of Reactions
Lenalidomide-CO-C5-amine HCl undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and ammonium chloride are commonly used.
Substitution: Various halogenated solvents and catalysts are employed.
Major Products
The major products formed from these reactions include various derivatives of lenalidomide, each with unique therapeutic properties .
Aplicaciones Científicas De Investigación
Lenalidomide-CO-C5-amine HCl has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Primarily used in the treatment of multiple myeloma and myelodysplastic syndromes. .
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
Lenalidomide-CO-C5-amine HCl exerts its effects by modulating the activity of the E3 ubiquitin ligase complex, specifically targeting the protein cereblon. This interaction leads to the degradation of specific transcription factors, such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects but also its immunomodulatory properties.
Pomalidomide: Another derivative with enhanced potency and reduced side effects.
CC-122: A newer compound with similar mechanisms of action but different therapeutic targets.
Uniqueness
Lenalidomide-CO-C5-amine HCl is unique due to its enhanced therapeutic efficacy and reduced side effects compared to its parent compound, lenalidomide. Its ability to selectively degrade specific transcription factors makes it a valuable tool in the treatment of hematologic malignancies .
Propiedades
Fórmula molecular |
C19H25ClN4O4 |
|---|---|
Peso molecular |
408.9 g/mol |
Nombre IUPAC |
6-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]hexanamide;hydrochloride |
InChI |
InChI=1S/C19H24N4O4.ClH/c20-10-3-1-2-7-16(24)21-14-6-4-5-12-13(14)11-23(19(12)27)15-8-9-17(25)22-18(15)26;/h4-6,15H,1-3,7-11,20H2,(H,21,24)(H,22,25,26);1H |
Clave InChI |
GCGLYLYNTYFIQH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylic acid](/img/structure/B13841606.png)
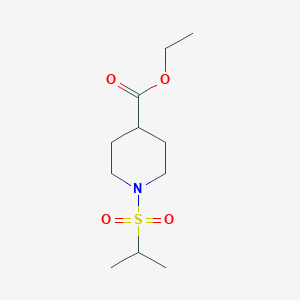
![N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2'-Benzoate](/img/structure/B13841621.png)
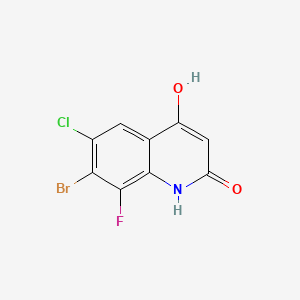
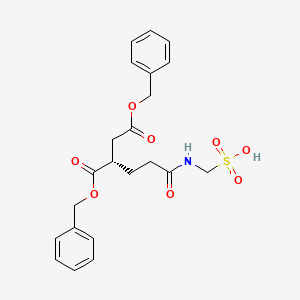
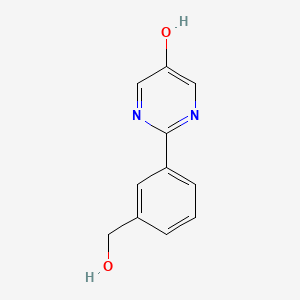
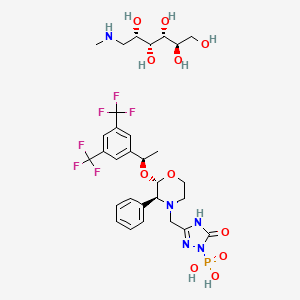
![2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13841645.png)
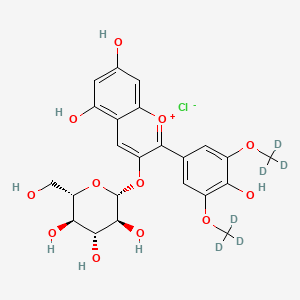
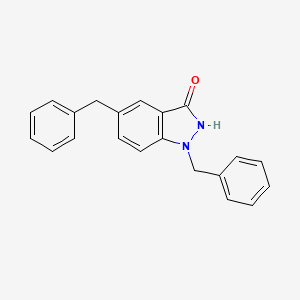
![(2S)-5-(((6R,7S)-4-(6-(Benzyloxy)-6-oxohexyl)-6,7,8a-trihydroxy-4,5,6,7,8,8a-hexahydroimidazo[4,5-b]azepin-2-yl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic Acid](/img/structure/B13841667.png)
![2-[(Benzyloxy)methyl]piperidine](/img/structure/B13841687.png)
![6-(6-Methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid](/img/structure/B13841689.png)
